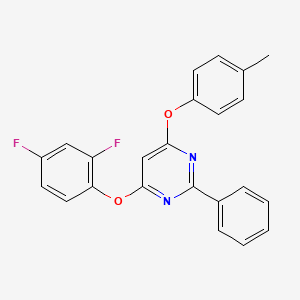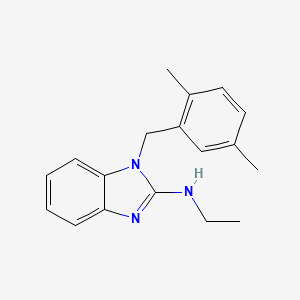![molecular formula C15H12ClFO3S B3038593 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone CAS No. 868255-93-0](/img/structure/B3038593.png)
3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone
Overview
Description
“3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone” is a chemical compound with the linear formula C15H12ClFO3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone” is represented by the linear formula C15H12ClFO3S . The compound has a molecular weight of 326.776 .Physical And Chemical Properties Analysis
The compound “3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone” has a predicted boiling point of 517.7±50.0 °C and a predicted density of 1.362±0.06 g/cm3 .Scientific Research Applications
Thermoplastic Production
Bis(4-chlorophenyl) sulfone has been utilized in the production of thermoplastic materials. Its high melting point (143-146 °C) and chemical stability make it suitable for engineering plastics, such as polyarylsulfones and polyethersulfones. These polymers find applications in aerospace, automotive, and electronics industries due to their excellent mechanical properties, resistance to heat, and flame retardancy .
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Researchers have explored its potential in designing novel drugs, especially those targeting inflammation, autoimmune diseases, and cancer. By modifying the functional groups on the phenyl rings, scientists can create derivatives with specific biological activities .
Photoinitiators and Photocrosslinkers
Bis(4-chlorophenyl) sulfone derivatives have been investigated as photoinitiators and photocrosslinkers in polymer chemistry. When exposed to UV light, they initiate polymerization reactions, leading to the formation of crosslinked networks. These materials find applications in dental composites, adhesives, and coatings .
Electrochemical Sensors
Researchers have explored the use of bis(4-chlorophenyl) sulfone-modified electrodes for electrochemical sensing. By functionalizing the electrode surface with this compound, they enhance the sensitivity and selectivity of sensors for detecting specific analytes (such as heavy metals, organic pollutants, or biomolecules). These sensors have applications in environmental monitoring and medical diagnostics .
Organic Synthesis
Bis(4-chlorophenyl) sulfone participates in various organic reactions, including nucleophilic substitutions, Friedel-Crafts acylations, and Suzuki couplings. Chemists use it as a building block to synthesize complex molecules, such as pharmaceuticals, agrochemicals, and dyes. Its unique reactivity and stability contribute to its utility in synthetic chemistry .
Material Science and Polymer Blends
In material science, bis(4-chlorophenyl) sulfone is employed as a modifier for enhancing the properties of polymer blends. By incorporating it into polymer matrices, researchers improve mechanical strength, thermal stability, and chemical resistance. These modified blends find applications in engineering components, membranes, and structural materials .
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3S/c16-12-3-7-14(8-4-12)21(19,20)10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGRIWROHCTKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3038512.png)
![3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3038514.png)

![6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone](/img/structure/B3038516.png)

![5-[[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3038518.png)
![5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate](/img/structure/B3038519.png)


![3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B3038528.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)